molecular formula C14H17N3O2 B1517501 2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 1097161-86-8

2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B1517501
CAS No.: 1097161-86-8
M. Wt: 259.3 g/mol
InChI Key: GRNOFVOEZBWMHR-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring This compound features an amino group at the 5-position of the indole ring and a morpholin-4-yl group attached to the ethan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:

  • Indole Formation: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Morpholine Esterification: The final step involves the reaction of the indole derivative with morpholine to form the morpholin-4-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of 5-nitro-1H-indole derivatives.

  • Reduction: Formation of 5-amino-1H-indole derivatives.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar biological activities.

  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral properties.

  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral activity.

Uniqueness: 2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one is unique due to its specific structural features, which may confer distinct biological activities compared to other indole derivatives.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in medicine, industry, and research continues to be explored, promising new discoveries and advancements.

Properties

IUPAC Name

2-(5-aminoindol-1-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNOFVOEZBWMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=CC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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